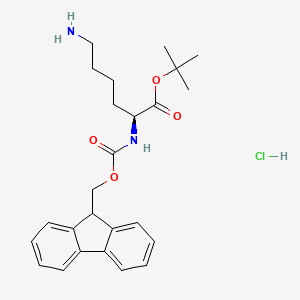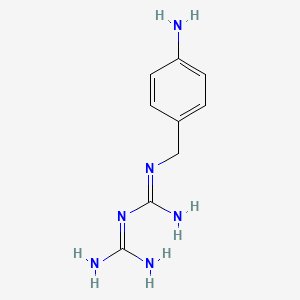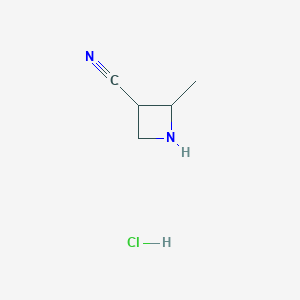![molecular formula C12H22N2O2 B6300545 tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate CAS No. 2306252-79-7](/img/structure/B6300545.png)
tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate” is a chemical compound that is used as an intermediate in the synthesis of sitafloxacin . Sitafloxacin is a broad-spectrum quinolone antibacterial agent developed by Daiichi Sankyo, and is clinically used for treating serious intractable infectious diseases .
This method is suitable for industrial large-scale production .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H22N2O2 . The average mass is 212.289 Da and the monoisotopic mass is 212.152481 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.32 . It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is liquid .Wissenschaftliche Forschungsanwendungen
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate has a variety of applications in scientific research, including in the fields of organic chemistry, biochemistry, pharmacology, and drug discovery. This compound has been used in a variety of studies, such as studies of enzyme inhibition, protein-ligand interactions, and drug-target interactions. It has also been used in the development of new drugs and in the study of drug metabolism.
Wirkmechanismus
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate has been found to interact with a variety of biological targets, including enzymes, proteins, and receptors. It has been found to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been found to bind to proteins, such as G-protein coupled receptors and nuclear receptors, and to interact with receptors, such as opioid receptors.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and receptors, and to affect the expression of genes. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has relatively low cost. However, there are also some limitations to using this compound in laboratory experiments. It is relatively insoluble in water and can be difficult to purify. It is also relatively unstable in the presence of light and heat.
Zukünftige Richtungen
There are a number of potential future directions for research involving tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential uses in drug discovery. Other potential future directions include studies into its potential use in the development of new drugs, its potential use in the treatment of diseases, and its potential use as a diagnostic tool. Additionally, further studies into its potential use in the development of new materials and its potential use in the development of new analytical techniques are also possible.
Synthesemethoden
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate is typically synthesized through a five-step process. The first step involves the preparation of the starting material, 5-azaspiro[2.4]heptane-7-yl methylcarbamate (ASM). This is done by reacting 5-azaspiro[2.4]heptane-7-yl chloride (ASCl) with sodium methylcarbamate (NaMC). The second step involves the conversion of ASM to tert-butyl 5-azaspiro[2.4]heptane-7-yl methylcarbamate (TBM). This is done by reacting ASM with tert-butyl bromide (TBB). The third step involves the conversion of TBM to this compound. This is done by reacting TBM with sodium methylcarbamate (NaMC). The fourth step involves the purification of this compound by recrystallization. The fifth and final step involves the isolation and characterization of this compound.
Safety and Hazards
The compound is associated with certain hazards. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPGLKQZFNBZQW-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCC12CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CNCC12CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

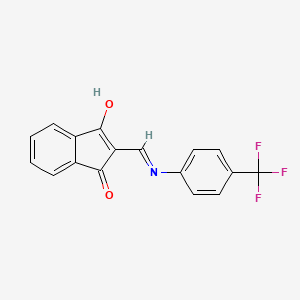
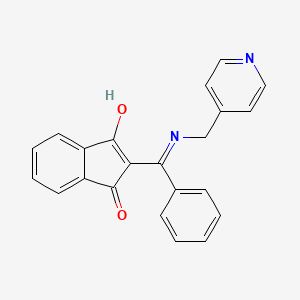
![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)
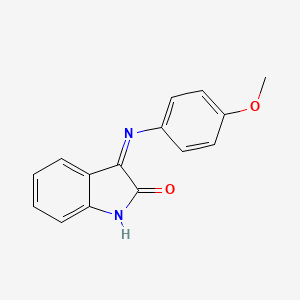

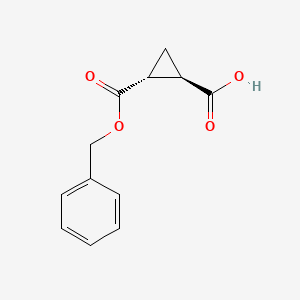
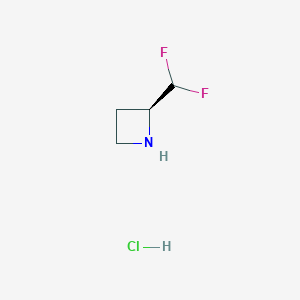
![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)


